Elimination of α2-Adrenergic Activity While Retaining PPP1R15A Inhibition: Icerguastat vs. Guanabenz
Icerguastat was engineered from guanabenz to eliminate α2-adrenergic receptor agonism while preserving inhibition of the PPP1R15A-PP1c phosphatase complex. Guanabenz exhibits potent α2-adrenergic receptor binding with reported IC₅₀ values of 2.5 nM to 8.6 nM in radioligand displacement assays using rat brain membranes [1]. In contrast, icerguastat demonstrates no detectable α2-adrenergic activity at concentrations exceeding those required for full PPP1R15A inhibition [2]. This functional separation enables interrogation of the ISR pathway without the hypotensive and sedative confounding effects that limit guanabenz's utility as a research tool [3].
| Evidence Dimension | α2-Adrenergic receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | No detectable activity |
| Comparator Or Baseline | Guanabenz: IC₅₀ = 2.5–8.6 nM |
| Quantified Difference | Complete elimination of α2-adrenergic activity |
| Conditions | [³H]clonidine displacement assay in rat brain membranes |
Why This Matters
This differentiation eliminates a major off-target liability, making icerguastat the preferred compound for ISR pathway studies where α2-mediated effects would confound interpretation.
- [1] BindingDB. Guanabenz alpha-2 adrenergic receptor IC₅₀ data (BDBM50225293). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Icerguastat ligand page: 'Structurally icerguastat is a guanabenz derivative but it has no α2-adrenoceptor agonist activity.' View Source
- [3] Das I, Krzyzosiak A, Schneider K, et al. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science. 2015;348(6231):239-242. View Source
